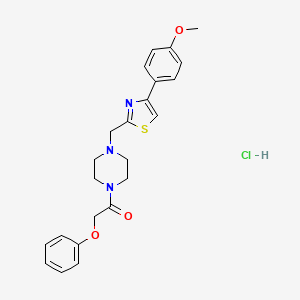

![molecular formula C9H8N2O2S B2712252 Ethyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 59944-77-3](/img/structure/B2712252.png)

Ethyl thieno[2,3-b]pyrazine-6-carboxylate

Vue d'ensemble

Description

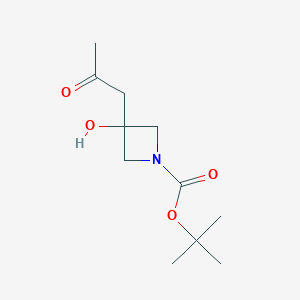

Ethyl thieno[2,3-b]pyrazine-6-carboxylate is a chemical compound. It is also known as ETHYL 7-AMINOTHIENO [2,3-B]PYRAZINE-6-CARBOXYLATE . The molecular formula of this compound is C9H9N3O2S .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes this compound, has been a topic of interest in recent years . Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.25, a density of 1.429±0.06 g/cm3 (Predicted), a melting point of 119.5 °C, and a boiling point of 390.4±37.0 °C (Predicted) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Ethyl thieno[2,3-b]pyrazine-6-carboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it is involved in the formation of pyrrolo[1′,2′:1′,2′]pyrazino[6′,5′:4,5]thieno[2,3-c]pyridazine derivatives and other related fused heterocycles. These compounds have significant potential in the development of new materials and pharmaceuticals (Radwan et al., 1994).

Application in Organic Photovoltaic Devices

This compound derivatives have been used in the synthesis of donor−acceptor copolymers for application in photovoltaic devices. These materials show promise in enhancing the efficiency of organic solar cells due to their unique optical and electrochemical properties (Zhou et al., 2010).

Development of Antimicrobial Agents

Compounds synthesized from this compound have shown potential as antimicrobial agents. These synthesized heterocycles have been tested for their effectiveness against various microbial strains, indicating their potential use in developing new antimicrobial drugs (Elneairy et al., 2011).

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor activity. These studies help in understanding the potential of these compounds in cancer therapy, particularly in inhibiting the growth of tumor cells and inducing apoptosis (Rodrigues et al., 2021).

Mécanisme D'action

Target of Action

Ethyl thieno[2,3-b]pyrazine-6-carboxylate is a chemical compound that has been studied for its potential antitumor activity . The primary targets of this compound are human tumor cells, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) .

Mode of Action

The interaction of this compound with its targets results in changes in the growth, cell cycle, and apoptosis of these tumor cells . The compound has been observed to have an effect on the cell cycle profile and induction of apoptosis in the AGS cell line .

Biochemical Pathways

It is known that the compound has an impact on the growth and cell cycle of tumor cells .

Result of Action

The result of the action of this compound is a decrease in the growth of tumor cells and changes in their cell cycle . The most promising compounds showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .

Propriétés

IUPAC Name |

ethyl thieno[2,3-b]pyrazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-5-6-8(14-7)11-4-3-10-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEISRFZSPQOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=CN=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone](/img/structure/B2712171.png)

![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)